
3-甲酰-4-甲基苯基硼酸
描述
3-Formyl-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Formyl-4-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-4-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
3-Formyl-4-methylphenylboronic acid is primarily used as a synthetic intermediate in organic synthesis . It is known to be involved in the Suzuki-Miyaura reaction, which is crucial for the synthesis of many inhibitors of serine proteases . These proteases play a significant role in various biological processes, including digestion, immune response, blood clotting, and cell cycle progression .
Mode of Action
The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 3-Formyl-4-methylphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process includes two key steps: oxidative addition, where palladium is oxidized and forms a new Pd-C bond with an electrophilic organic group, and transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key biochemical pathway affected by 3-Formyl-4-methylphenylboronic acid . This reaction is a widely-used method for forming carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction can lead to the synthesis of various biologically active compounds, including inhibitors of serine proteases .
Pharmacokinetics
Boronic acids are known to be relatively stable and readily prepared . They are also generally considered environmentally benign .
Result of Action
The primary result of the action of 3-Formyl-4-methylphenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of various biologically and pharmacologically active molecules . In the context of serine protease inhibitors, these molecules can potentially inhibit the growth, progression, and metastasis of tumor cells .
Action Environment
The action of 3-Formyl-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is known to be exceptionally mild and tolerant of various functional groups . This means that the reaction can occur in a wide range of conditions. Certain conditions, such as the presence of a palladium catalyst, are necessary for the reaction to occur .
生化分析
Biochemical Properties
3-Formyl-4-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for the synthesis of various biologically and pharmacologically active molecules. The compound interacts with enzymes such as serine proteases and kinase enzymes, which are known to influence tumor growth and progression . The nature of these interactions involves the inhibition of enzyme activity, thereby affecting cellular processes.
Cellular Effects
The effects of 3-Formyl-4-methylphenylboronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to interact with anti-apoptotic proteins, thereby affecting cell survival and proliferation. These interactions can lead to changes in gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 3-Formyl-4-methylphenylboronic acid exerts its effects through binding interactions with biomolecules. The compound acts as a strong Lewis acid, allowing it to form stable complexes with Lewis bases . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formyl-4-methylphenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 3-Formyl-4-methylphenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic activities. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Formyl-4-methylphenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, its interaction with serine proteases can affect the breakdown of proteins and peptides, leading to changes in metabolic processes. Additionally, the compound’s role in the Suzuki-Miyaura reaction highlights its importance in the synthesis of complex organic molecules.
Transport and Distribution
Within cells and tissues, 3-Formyl-4-methylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents facilitates its transport across cell membranes, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of 3-Formyl-4-methylphenylboronic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes and enzyme activity.
属性
IUPAC Name |
(3-formyl-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDMPNTUUASKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673886 | |
| Record name | (3-Formyl-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106869-99-1 | |
| Record name | (3-Formyl-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389887.png)

![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1389890.png)

![4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1389893.png)

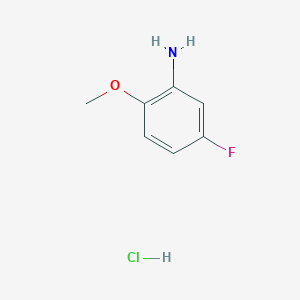
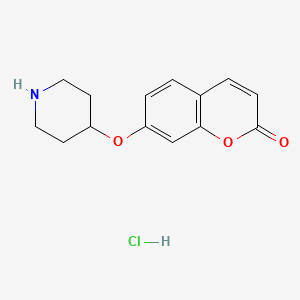
![4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1389899.png)

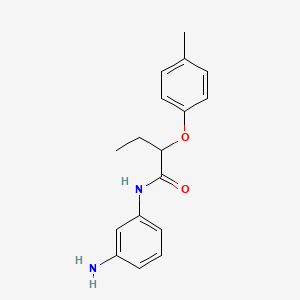
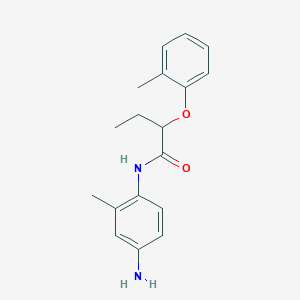
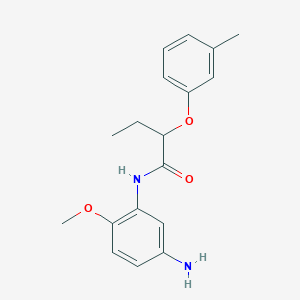
![2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1389909.png)
